![molecular formula C17H15FN4O3S B2965085 4-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-3-氧代丁酸乙酯 CAS No. 893911-55-2](/img/structure/B2965085.png)

4-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-3-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

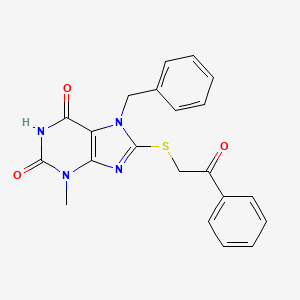

The synthesis of this compound involves the combination of appropriate starting materials through chemical reactions. While the exact synthetic route may vary, it typically includes steps such as condensation, cyclization, and esterification. Researchers have designed and synthesized this compound to target CDK2 (cyclin-dependent kinase 2), a protein involved in cell cycle regulation and a promising target for cancer treatment .

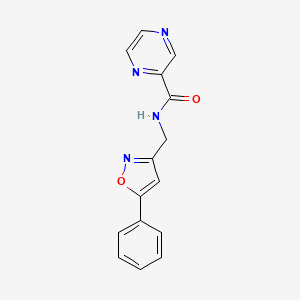

Molecular Structure Analysis

The crystal structure of this compound reveals its three-dimensional arrangement, which influences its interactions with biological targets .

科学研究应用

合成与抗菌评价

4-[1-(4-氟苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-3-氧代丁酸乙酯及其衍生物因其合成和潜在应用而受到探索,尤其是在抗菌剂领域。研究深入探讨了含有磺酰胺部分且适合抗菌目的的新型杂环化合物。例如,一项研究专注于新型杂环化合物的合成,发现八种具有高抗菌活性的化合物,表明此类化合物在开发新型抗菌剂中具有潜力 (Azab、Youssef 和 El-Bordany,2013)。

抗菌活性

对吡唑并[3,4-d]嘧啶衍生物的进一步研究表明其具有显着的抗菌活性。一项研究合成了吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4-酮衍生物,然后对其抗菌和抗真菌活性进行了评估。结果表明,所有化合物均表现出显着的抗菌活性,表明它们在对抗微生物感染方面具有实用性 (Khobragade 等,2010)。

抗氧化性能

吡唑衍生物的抗氧化性能也得到了探索。一种新型吡唑衍生物,1-(2,4-二甲苯基)-3-甲基-5-苯基-1H-吡唑-4-甲酸乙酯,被合成和表征,通过 DPPH 和羟基自由基清除方法证明了其显着的抗氧化敏感性。这表明此类化合物在需要抗氧化性能的应用中具有潜力 (Naveen 等,2021)。

作用机制

Target of Action

The primary target of Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2 is responsible for phosphorylating key components necessary for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the action of this compound is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This compound also induces apoptosis within HCT cells .

属性

IUPAC Name |

ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3S/c1-2-25-15(24)7-13(23)9-26-17-14-8-21-22(16(14)19-10-20-17)12-5-3-11(18)4-6-12/h3-6,8,10H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFXTGLMKRJRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)